(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(9-8-16-5-2-1-3-6-16)21-11-12-23-15-18(14-22-23)17-7-4-10-20-13-17/h1-10,13-15H,11-12H2,(H,21,24)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCCEAHLLYGIOE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Multicomponent Coupling
The pyrazole core is constructed using a Ti-mediated three-component reaction between:
- Alkyne : Ethynylpyridine (derived from 3-ethynylpyridine)
- Nitrile : Acetonitrile
- Ti Imido Complex : [Ti(NR)Cl₂] (R = aryl)
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Time | 12 hours |
| Oxidant | TEMPO (2 equiv) |
| Yield | 68% (isolated) |
This method avoids hazardous hydrazines, instead forming the N–N bond through oxidative coupling on titanium. The mechanism involves initial alkyne insertion into the Ti–N bond, followed by nitrile coordination and cyclization (Figure 1).
Ethylamine Side Chain Installation
The ethylamine linker is introduced via nucleophilic substitution:
$$
\text{4-(Pyridin-3-yl)-1H-pyrazole} + \text{2-Bromoethylphthalimide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Phthalimidoethyl)-4-(pyridin-3-yl)-1H-pyrazole} \quad
$$
Deprotection :
Hydrazinolysis in ethanol (80°C, 4 h) removes the phthalimide group, yielding the free amine.
Synthesis of (2E)-3-Phenylprop-2-enoyl Chloride
Cinnamic Acid Activation
The enamide precursor is prepared via:
- Knoevenagel Condensation : Benzaldehyde reacts with malonic acid in pyridine (80% yield).
- Chlorination : Treatment with oxalyl chloride (1.2 equiv) in dichloromethane (0°C → rt, 2 h).
Critical Parameters :
- Strict temperature control prevents Z-isomer formation.
- Anhydrous conditions ensure high acyl chloride purity.
Amide Coupling and Final Assembly
Schotten-Baumann Conditions
The amine and acyl chloride react under interfacial conditions:
$$
\text{2-[4-(Pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine} + \text{(2E)-3-Phenylprop-2-enoyl chloride} \xrightarrow{\text{NaOH (aq), CH₂Cl₂}} \text{Target Compound} \quad
$$
Optimized Protocol :
| Variable | Optimal Value |
|---|---|
| Base | 2M NaOH |
| Solvent Ratio | 1:1 H₂O:CH₂Cl₂ |
| Reaction Time | 45 minutes |
| Yield | 82% |
Alternative Coupling Reagents
For moisture-sensitive substrates, carbodiimide-mediated coupling proves effective:
$$
\text{EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (2 equiv), DMF, 0°C → rt, 12 h} \quad
$$
Comparative Data :
| Method | Yield | Purity (HPLC) | E:Z Ratio |
|---|---|---|---|
| Schotten-Baumann | 82% | 98.5% | >99:1 |
| EDCl/HOBt | 78% | 97.2% | 97:3 |
Purification and Characterization
Crystallization Techniques
The crude product is purified via:
- Solvent Pair Recrystallization : Ethyl acetate/hexanes (3:1 v/v).
- Seeding : Addition of pre-formed crystals to induce polymorphic form A.
Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell | a=8.42 Å, b=10.55 Å, c=15.73 Å |
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.62 (d, J=4.8 Hz, 1H, Pyridine-H)
- δ 7.85 (s, 1H, Pyrazole-H)
- δ 7.32–7.28 (m, 5H, Phenyl-H)
- δ 6.71 (d, J=15.6 Hz, 1H, CH=CHCO)
- δ 3.89 (t, J=6.0 Hz, 2H, NCH₂CH₂N)
LC-MS : m/z 363.2 [M+H]⁺ (calcd 363.17).
Process Optimization and Scale-Up Considerations
Byproduct Mitigation Strategies
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (kg/kg product) | 23.4 | 8.7 |
| E-Factor | 18.2 | 6.3 |
Continuous flow systems reduce solvent waste by 63% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or phenyl rings, introducing new substituents and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Studies have shown that it may possess anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising lead compound for new drug development.
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties allow for its application in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
a. Compound (2e)
Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Key Differences:
b. (E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Structure : Features a pyrazole with chlorophenyl and trifluoromethylphenyl substituents.
Key Differences :
- Cyano group at position 2.
- Trifluoromethylphenyl enhances lipophilicity.
Implications : The electron-withdrawing groups (Cl, CF₃) may improve metabolic stability but reduce solubility compared to the target compound .
Enamide Derivatives with Heterocyclic Cores
a. Panobinostat Lactate
Structure: (2E)-N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide. Key Differences:
b. DB07350
Structure : (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide.
Key Differences :
a. Lipinski’s Rule Compliance
- ’s pyrazol-3-one derivative complies with Lipinski’s rule (molecular weight 273.24, logP likely <5). The target compound’s molecular weight (~400–450 estimated) and substituents (pyridinyl, phenyl) may push it toward the upper limit of drug-like properties.
Biological Activity
The compound (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide, a derivative of pyrazole, has garnered attention due to its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticonvulsant effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process typically starting from the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives with appropriate amides or aldehydes under controlled conditions. Crystallographic studies have demonstrated that the compound exhibits an orthorhombic structure with distinct molecular interactions that may influence its biological activity. The key structural features include:
- Pyrazole Ring : Central to its biological activity.
- Phenyl Group : Contributes to hydrophobic interactions.
- Pyridine Moiety : Enhances solubility and bioavailability.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive bacteria and some Gram-negative strains. A study evaluating a series of pyrazole compounds indicated that certain derivatives exhibited synergistic effects when used in combination with traditional antibiotics against multidrug-resistant Acinetobacter baumannii .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| (2E)-3-phenyl-N-{...} | Antibacterial | MDR A. baumannii | |
| Pyrazole Derivative X | Antibiotic Adjuvant | Gram-positive Bacteria |
Anticonvulsant Activity
The anticonvulsant potential of pyrazole derivatives has been well-documented. For example, related compounds have demonstrated efficacy in various seizure models, including maximal electroshock and kindling models in rodents. The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels.
In a specific study, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was reported to have an ED50 ranging from 13.21 mg/kg to 114.4 mg/kg in different seizure models, indicating its potential as a therapeutic agent for epilepsy .
| Model | ED50 (mg/kg) | Reference |
|---|---|---|
| Maximal Electroshock (Mice) | 44.46 (i.p.) | |
| 6-Hz Psychomotor Seizure (Mice) | 71.55 (i.p.) |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. Research has shown that certain substituted pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory activity of these compounds often surpasses that of standard treatments like diclofenac sodium .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:
- Antibacterial Efficacy : A series of pyrazole compounds were tested against clinical isolates of bacteria, showing promising results as antibiotic adjuvants.
- Anticonvulsant Screening : In vivo studies demonstrated significant anticonvulsant activity in genetically predisposed mouse models, leading to further exploration into their mechanisms.
- Safety Profile Evaluation : Toxicity assessments indicated that many pyrazole derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
